5-Bromo-2-(3-fluorobenzyloxy)pyrimidine
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Overview
Description
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is a heterocyclic organic compound with the chemical formula C12H8BrFN2O. It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is integral to several biologically active compounds, including nucleic acids and various pharmaceuticals.
Preparation Methods
The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at a ratio of 1:1 . This reaction is followed by a Suzuki coupling of the resulting 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of palladium(II) chloride (PdCl2(PPh3)2) and 0.5 M aqueous sodium carbonate (Na2CO3) in water at 80°C .
Chemical Reactions Analysis
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl boronic acids to form various substituted pyrimidines.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like acetonitrile and dimethylformamide . The major products formed depend on the specific reagents and conditions used but often include various substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents and other pharmaceuticals due to its ability to form various biologically active compounds.
Biological Studies: It is used in studies involving nucleic acids and nucleotides, given its structural similarity to these biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary but often include inhibition of key enzymes or interference with nucleic acid functions .
Comparison with Similar Compounds
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
2-Bromo-5-(trifluoromethyl)pyridine: Another halogenated pyrimidine with different substituents that can affect its reactivity and biological activity.
2-Methoxy-5-bromopyrimidine: Used in the synthesis of various substituted pyrimidones as enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXFQBUNQKTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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